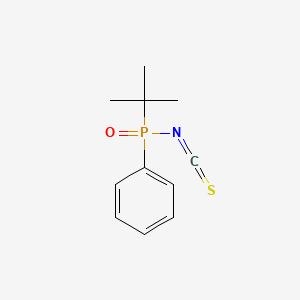
tert-Butyl(phenyl)phosphinic isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(phenyl)phosphinic isothiocyanate is an organophosphorus compound that features both a phosphinic acid derivative and an isothiocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(phenyl)phosphinic isothiocyanate typically involves the reaction of tert-butyl(phenyl)phosphinic chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(phenyl)phosphinic isothiocyanate can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Oxidation and Reduction: The phosphinic moiety can be oxidized to phosphine oxides or reduced to phosphines under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Oxidizing Agents: Hydrogen peroxide and other peroxides can oxidize the phosphinic group.
Reducing Agents: Lithium aluminum hydride and other hydride donors can reduce the phosphinic group.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Phosphine Oxides: Formed from the oxidation of the phosphinic group.
Phosphines: Formed from the reduction of the phosphinic group.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl(phenyl)phosphinic isothiocyanate is used as a reagent for the synthesis of various organophosphorus compounds
Biology
The compound’s ability to modify proteins through the isothiocyanate group makes it useful in biological research. It can be used to label proteins or to create protein conjugates for studying protein function and interactions.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its reactivity with biological molecules suggests it could be used to develop new drugs or diagnostic tools.
Industry
In industrial applications, the compound can be used to modify surfaces or materials to impart specific properties, such as increased reactivity or stability.
Mécanisme D'action
The mechanism of action of tert-Butyl(phenyl)phosphinic isothiocyanate involves the reactivity of the isothiocyanate group with nucleophiles. This group can form covalent bonds with amino groups in proteins, leading to the modification of protein function. The phosphinic moiety can interact with metal ions or other electrophiles, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the phosphinic group.
tert-Butyl isothiocyanate: Similar in structure but lacks the phenyl and phosphinic groups.
Phenylphosphinic acid: Contains the phosphinic group but lacks the isothiocyanate group.
Uniqueness
tert-Butyl(phenyl)phosphinic isothiocyanate is unique due to the presence of both the phosphinic and isothiocyanate groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in scientific research.
Propriétés
Numéro CAS |
54100-46-8 |
|---|---|
Formule moléculaire |
C11H14NOPS |
Poids moléculaire |
239.28 g/mol |
Nom IUPAC |
[tert-butyl(isothiocyanato)phosphoryl]benzene |
InChI |
InChI=1S/C11H14NOPS/c1-11(2,3)14(13,12-9-15)10-7-5-4-6-8-10/h4-8H,1-3H3 |
Clé InChI |
LZBKGEQJDXMESR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(=O)(C1=CC=CC=C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide](/img/structure/B14631753.png)
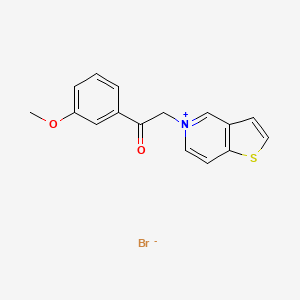

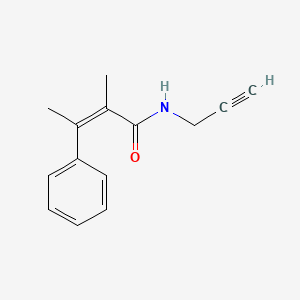
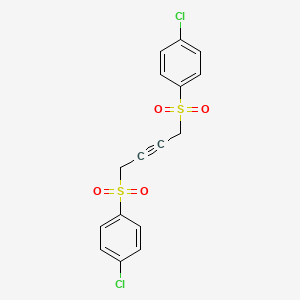
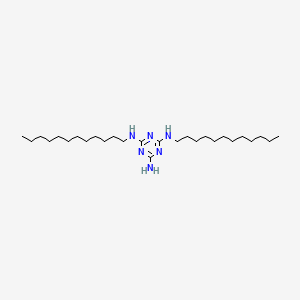

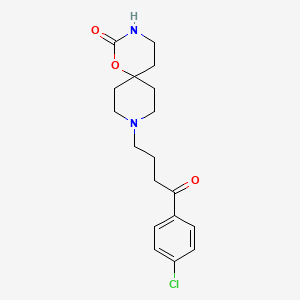
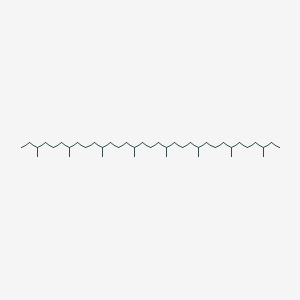
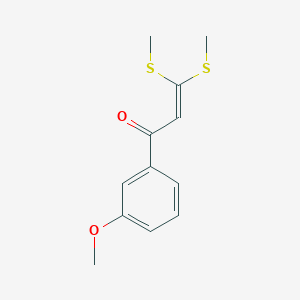
![2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14631789.png)
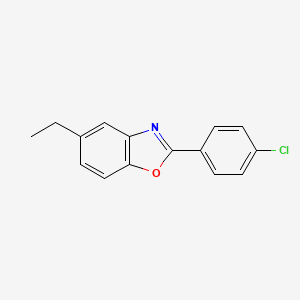
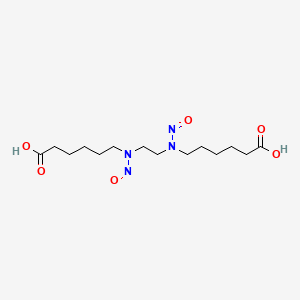
![[2-(Phenylcarbamoyl)phenyl]phosphonic acid](/img/structure/B14631802.png)
